molecular formula C11H9N3 B160850 3-Amino-9H-pyrido[3,4-b]indole CAS No. 73834-77-2

3-Amino-9H-pyrido[3,4-b]indole

Cat. No. B160850
CAS RN: 73834-77-2
M. Wt: 183.21 g/mol
InChI Key: UGMPOJSWOINMDE-UHFFFAOYSA-N
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Description

3-Amino-9H-pyrido[3,4-b]indole, also known as 3-Amino-β-carboline, is a compound with the molecular formula C11H9N3 . It appears as a light yellow to yellow to green powder or crystal .


Synthesis Analysis

The synthesis of 3-substituted β-carbolinone derivatives from 3-substituted β-carboline has been reported . A possible reaction mechanism for the formation of the skeleton of β-carbolin-1-one is proposed .


Molecular Structure Analysis

The molecular structure of 3-Amino-9H-pyrido[3,4-b]indole is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

3-Amino-9H-pyrido[3,4-b]indole has a molecular weight of 183.21 . It is a solid at 20 degrees Celsius . Its melting point is 291 °C . The maximum absorption wavelength is 299 nm .

Scientific Research Applications

  • Matrix for Analysis of Cyclodextrins and Sulfated Oligosaccharides

    • Application : 3-Amino-9H-pyrido[3,4-b]indole is used as a matrix for the analysis of cyclodextrins and sulfated oligosaccharides .
    • Method : The compound is likely used in combination with DHB as a co-matrix . The specific experimental procedures would depend on the nature of the analysis being conducted.
    • Results : The results would vary depending on the specific cyclodextrins and sulfated oligosaccharides being analyzed. The use of 3-Amino-9H-pyrido[3,4-b]indole as a matrix likely enhances the accuracy and precision of these analyses .
  • Synthesis of Complex Alkaloids

    • Application : A structural variant of 3-Amino-9H-pyrido[3,4-b]indole, tricyclic β-carbolinone, has been used as an important intermediate for the preparation of complex alkaloids .
    • Method : The specific methods of application or experimental procedures would depend on the specific alkaloids being synthesized .
    • Results : The use of tricyclic β-carbolinone as an intermediate has been found to possess potent bioactivities .

Safety And Hazards

When handling 3-Amino-9H-pyrido[3,4-b]indole, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

9H-pyrido[3,4-b]indol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c12-11-5-8-7-3-1-2-4-9(7)14-10(8)6-13-11/h1-6,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMPOJSWOINMDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=NC=C3N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10224356
Record name 3-Aminonorharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-pyrido[3,4-b]indol-3-amine

CAS RN

73834-77-2
Record name 9H-Pyrido[3,4-b]indol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73834-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminonorharman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073834772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminonorharman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10224356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Aminonorharman
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89GRX55RRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Tada, H Saeki, A Oikawa - Mutation Research Letters, 1983 - Elsevier
3-Amino-9H-pyrido[3,4-b]indole (3-aminonorharman) and 3-amino-1-methyl-9H-pyrido[3,4-b]indole(3-aminoharman), effectors for induction of sister-chromatid exchanges in human …
Number of citations: 14 www.sciencedirect.com
SK Agarwal - 1980 - pascal-francis.inist.fr
Keyword (fr) CYCLISATION HETEROCYCLE AZOTE COMPOSE TRICYCLIQUE HETEROCYCLE AZOTE ANGULAIRE COMPOSE TETRACYCLIQUE BETA-CARBOLINE (AMINO-3)! …
Number of citations: 13 pascal-francis.inist.fr
SK Agarwal - 1980 - pascal-francis.inist.fr
Keyword (fr) PREPARATION COMPOSE BENZENIQUE HETEROCYCLE AZOTE COMPOSE TRICYCLIQUE HETEROCYCLE AZOTE ANGULAIRE COMPOSE TETRACYCLIQUE BETA-…
Number of citations: 2 pascal-francis.inist.fr
H Tohda, R Sugawara, J Tazawa, M Tada… - … Molecular Mechanisms of …, 1984 - Elsevier
3-Aminoharman (3AH, 3-amino-l-methyl-9H-pyrido[3,4-b]indole), which has been reported as a novel substance with an antagonistic effect on induction of sister-chromatid exchange (…
Number of citations: 9 www.sciencedirect.com
H Tohda, M Tada, R Sugawara, A Oikawa - Mutation Research/Genetic …, 1983 - Elsevier
Synthetic 3-aminoharman and 3-aminonorharman (amino-β-carbolines) caused slight but definite induction of sister-chromatid exchanges (SCEs) in human lymphoblastoid cells NL3 …
Number of citations: 27 www.sciencedirect.com
R Ikeda, T Iwaki, T Iida, T Okabayashi, E Nishi… - European journal of …, 2011 - Elsevier
β-Carboline derivatives are known as the lead compounds for anti-tumor agents. To examine an optimal structure for anti-tumor activity, we synthesized a variety of β-carboline …
Number of citations: 48 www.sciencedirect.com
G Lin, Y Wang, Q Zhou, J Wang, T Yang… - Synthetic …, 2012 - Taylor & Francis
A facile and efficient route for the synthesis of 1,6-disubstituted-3-cyclohexylmethoxy-β-carboline derivatives via the Minisci reaction has been described with good yields and selectivity. …
Number of citations: 2 www.tandfonline.com
GP Ford, GR Griffin - Chemico-biological interactions, 1992 - Elsevier
The bacterial mutagenicities of a wide variety of complex heteroaromatic amine mutagens and carcinogens present in cooked foods are approximately related to the stabilities of the …
Number of citations: 78 www.sciencedirect.com
C De Meester - Mutation Research/Reviews in Genetic Toxicology, 1995 - Elsevier
The mutagenic and co-mutagenic properties of harman, norharman and of some of their pharmacologically important derivatives are reviewed. These compounds do not behave as true …
Number of citations: 162 www.sciencedirect.com
AKD Gupta, RM Chaterjee, KR Das - Indian J. Chem. B, 1981
Number of citations: 9

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